4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the bis(trimethylsilyl)amino group imparts unique properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one typically involves the reaction of cyanuric chloride with bis(trimethylsilyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyanuric chloride+Bis(trimethylsilyl)amine→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bis(trimethylsilyl)amino group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The bis(trimethylsilyl)amino group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and other biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with biological activity.
Uniqueness
4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one is unique due to the presence of the bis(trimethylsilyl)amino group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H24N4OSi2 |
---|---|
Molecular Weight |
260.48 g/mol |
IUPAC Name |
4-[bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C9H24N4OSi2/c1-15(2,3)13(16(4,5)6)8-10-7-11-9(14)12-8/h8,10H,7H2,1-6H3,(H2,11,12,14) |
InChI Key |
YDONTEVKOBQDBX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C1NCNC(=O)N1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.